2,2-Dimethoxy-1-thia-2-silacyclopentane
Overview
Description
2,2-Dimethoxy-1-thia-2-silacyclopentane: is an organosilicon compound with the molecular formula C5H12O2SSi . It is a heterocyclic compound containing both silicon and sulfur atoms within its ring structure.
Mechanism of Action
Target of Action
It is known that the compound participates in a double-click reaction with an inorganic substrate .
Mode of Action
The mode of action of 2,2-Dimethoxy-1-thia-2-silacyclopentane involves a simultaneous double-click reaction. This process depends on a first ring-opening click with an inorganic substrate that is complete in approximately 1 second at 30 °C. This results in the reveal of a cryptic mercaptan or secondary amine group, which can then participate in a second click with an organic substrate .
Biochemical Pathways
The double-click reaction suggests that it may be involved in the formation of complex structures through the interaction with inorganic and organic substrates .
Pharmacokinetics
The compound’s physical properties such as its boiling point (57-58°c/mmhg) and density (1094 g/mL) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The double-click reaction suggests that it may contribute to the formation of complex structures through the interaction with inorganic and organic substrates .
Action Environment
The double-click reaction is known to occur at 30 °c, suggesting that temperature may play a role in its action .
Biochemical Analysis
Biochemical Properties
2,2-Dimethoxy-1-thia-2-silacyclopentane plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo ring-opening reactions with inorganic substrates, revealing cryptic mercaptan or secondary amine groups that can further react with organic substrates . This compound’s interactions are primarily based on its ability to form covalent bonds with biomolecules, facilitating various biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with moisture and protic solvents can lead to changes in the cellular environment, potentially impacting cell viability and function . Additionally, its interactions with cellular proteins can modulate various signaling pathways, leading to altered gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound’s ability to undergo ring-opening reactions allows it to interact with a wide range of biomolecules, leading to changes in gene expression and enzyme activity . These molecular interactions are crucial for understanding the compound’s biochemical properties and effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It reacts rapidly with moisture and water, leading to its degradation over time . Long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity and changes in cellular metabolism. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including skin sensitization and serious eye irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s ability to undergo ring-opening reactions allows it to participate in metabolic processes that involve the formation and breakdown of covalent bonds with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its reactivity with moisture and protic solvents can also affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1-thia-2-silacyclopentane typically involves the reaction of a silicon-containing precursor with a sulfur-containing reagent. One common method is the reaction of 3-Mercaptopropyltrimethoxysilane with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxy-1-thia-2-silacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,2-Dimethoxy-1-thia-2-silacyclopentane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and creating biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Comparison with Similar Compounds
- 2,2-Dimethoxy-1,6-diaza-2-silacyclooctane
- 2,2,5,5-Tetramethyl-2,5-disila-1-azacyclopentane
- 2,2-Dimethoxy-1,6-diaza-2-silacyclooctane
Comparison: 2,2-Dimethoxy-1-thia-2-silacyclopentane is unique due to the presence of both silicon and sulfur atoms in its ring structure. This combination imparts distinct chemical reactivity and properties compared to other similar compounds that may contain only silicon or nitrogen atoms. The ability to form stable Si-O-Si bonds and undergo ring-opening reactions makes it particularly valuable for applications in surface modification and materials science .
Properties
IUPAC Name |
2,2-dimethoxythiasilolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2SSi/c1-6-9(7-2)5-3-4-8-9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKZSMLKHTKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si]1(CCCS1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602595 | |
Record name | 2,2-Dimethoxy-1,2-thiasilolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26903-85-5 | |
Record name | 2,2-Dimethoxy-1,2-thiasilolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethoxy-1-thia-2-silacyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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